molecular formula C18H19N5O3 B2879050 N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide CAS No. 1021066-33-0

N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide

货号: B2879050
CAS 编号: 1021066-33-0
分子量: 353.382
InChI 键: YKYNLGJOHUNYEL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-((3-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a 3-methoxyphenyl group at position 3 and a cyclopropanecarboxamide-linked ethoxy chain at position 4.

属性

IUPAC Name

N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-25-14-4-2-3-13(11-14)17-21-20-15-7-8-16(22-23(15)17)26-10-9-19-18(24)12-5-6-12/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYNLGJOHUNYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparison with Similar Compounds

The provided evidence (PT002/2024A) describes a structurally distinct compound: 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide .

Structural Differences:

Feature Target Compound Patent Compound (PT002/2024A)
Core Structure Triazolo[4,3-b]pyridazine Pyridazine (non-fused)
Position 3 Substituent 3-Methoxyphenyl 1-Methyl-1H-1,2,4-triazole-substituted phenyl
Position 6 Substituent Ethoxy-linked cyclopropanecarboxamide Cyclopropanecarboxamido
Additional Groups None Amino group at position 4, methyl-D3 at carboxamide

Hypothetical Implications:

Core Structure : The triazolo[4,3-b]pyridazine core in the target compound may enhance binding affinity to kinase ATP pockets compared to the pyridazine core in the patent compound, as fused triazole rings often improve steric complementarity .

Substituent Effects: The 3-methoxyphenyl group in the target compound could favor lipophilic interactions, whereas the triazole-substituted phenyl in the patent compound might engage in hydrogen bonding via the triazole nitrogen. The methyl-D3 group in the patent compound may improve metabolic stability compared to the non-deuterated ethoxy chain in the target molecule.

Data Limitations:

No experimental data (e.g., IC₅₀, solubility, or crystallinity) are available in the provided evidence to validate these hypotheses.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。